molecular formula C4H6BrFO B2411769 (3R,4R)-3-Bromo-4-fluorooxolane CAS No. 2416218-03-4

(3R,4R)-3-Bromo-4-fluorooxolane

Cat. No.: B2411769
CAS No.: 2416218-03-4
M. Wt: 168.993
InChI Key: AWZMROPNYAMGRQ-QWWZWVQMSA-N
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Description

(3R,4R)-3-Bromo-4-fluorooxolane is a chiral compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of both bromine and fluorine atoms attached to the oxolane ring, making it an interesting subject for various chemical studies due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-Bromo-4-fluorooxolane typically involves the use of chiral starting materials and selective halogenation reactions. One common method includes the use of a chiral oxolane precursor, which undergoes bromination and fluorination under controlled conditions to yield the desired compound. The reaction conditions often involve the use of bromine and fluorine sources, such as N-bromosuccinimide (NBS) and diethylaminosulfur trifluoride (DAST), respectively .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to precisely control the reaction parameters, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-Bromo-4-fluorooxolane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxolanes, while oxidation reactions can produce lactones or carboxylic acids .

Scientific Research Applications

(3R,4R)-3-Bromo-4-fluorooxolane has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of (3R,4R)-3-Bromo-4-fluorooxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-3-Bromo-4-fluorooxolane is unique due to its specific stereochemistry and the presence of both bromine and fluorine atoms, which confer distinct reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(3R,4R)-3-bromo-4-fluorooxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrFO/c5-3-1-7-2-4(3)6/h3-4H,1-2H2/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZMROPNYAMGRQ-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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